molecular formula C15H17ClN2O B2875949 2-Chloro-1-[3-(1H-indol-2-yl)pyrrolidin-1-yl]propan-1-one CAS No. 2411286-30-9

2-Chloro-1-[3-(1H-indol-2-yl)pyrrolidin-1-yl]propan-1-one

Cat. No.: B2875949
CAS No.: 2411286-30-9
M. Wt: 276.76
InChI Key: YIYIQCZFFUIMME-UHFFFAOYSA-N
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Description

2-Chloro-1-[3-(1H-indol-2-yl)pyrrolidin-1-yl]propan-1-one is a synthetic compound that features an indole moiety, a pyrrolidine ring, and a chlorinated propanone group. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[3-(1H-indol-2-yl)pyrrolidin-1-yl]propan-1-one typically involves the reaction of indole derivatives with chlorinated propanone under specific conditions. One common method involves the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[3-(1H-indol-2-yl)pyrrolidin-1-yl]propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted indole derivatives .

Scientific Research Applications

2-Chloro-1-[3-(1H-indol-2-yl)pyrrolidin-1-yl]propan-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Chloro-1-[3-(1H-indol-2-yl)pyrrolidin-1-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. The compound’s effects are mediated through its interaction with enzymes, receptors, and other cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-[3-(1H-indol-2-yl)pyrrolidin-1-yl]propan-1-one is unique due to its specific structural features, including the chlorinated propanone group and the pyrrolidine ring. These structural elements contribute to its distinct chemical reactivity and biological activities .

Properties

IUPAC Name

2-chloro-1-[3-(1H-indol-2-yl)pyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O/c1-10(16)15(19)18-7-6-12(9-18)14-8-11-4-2-3-5-13(11)17-14/h2-5,8,10,12,17H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYIQCZFFUIMME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(C1)C2=CC3=CC=CC=C3N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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